molecular formula C11H13N3O2 B13029203 Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate

Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate

Cat. No.: B13029203
M. Wt: 219.24 g/mol
InChI Key: KRMUDUIDEILQKD-UHFFFAOYSA-N
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Description

Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a methyl group at position 8 and an ethyl acetate moiety at position 2. The methyl group at position 8 likely enhances lipophilicity and metabolic stability, while the ester group at position 3 may influence solubility and serve as a prodrug moiety for carboxylic acid derivatives .

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate

InChI

InChI=1S/C11H13N3O2/c1-3-16-10(15)6-9-7-13-11-8(2)12-4-5-14(9)11/h4-5,7H,3,6H2,1-2H3

InChI Key

KRMUDUIDEILQKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C2N1C=CN=C2C

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate can be achieved through various synthetic routes. One common method involves the condensation of 8-methylimidazo[1,2-a]pyrazine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes acid- or base-catalyzed hydrolysis , a well-documented reaction for this compound.

Reaction Conditions Reagents Products Yield/Notes
Dilute HCl, elevated temperatureHydrochloric acid (aqueous)8-Methylimidazo[1,2-a]pyrazin-3-carboxylic acid + ethanolQuantitative conversion reported
NaOH, refluxAqueous baseSodium salt of 8-methylimidazo[1,2-a]pyrazin-3-carboxylic acid + ethanolNot explicitly quantified
  • Mechanism : The reaction proceeds via nucleophilic acyl substitution, with water or hydroxide attacking the carbonyl carbon .

  • Applications : Hydrolysis products are intermediates for further functionalization, such as amidation or coupling reactions.

Catalytic and Cross-Coupling Reactions

While direct data on cross-coupling for this specific compound is limited, related imidazo[1,2-a]pyrazines undergo Buchwald-Hartwig amination and Suzuki-Miyaura coupling at the C2 position. For example:

  • Palladium-catalyzed coupling with aryl halides could theoretically modify the heterocycle’s periphery, though experimental evidence for this compound is pending .

  • Photoredox catalysis (e.g., Ru(bpy)₃Cl₂ under blue LED) enables C–H functionalization in analogous imidazo[1,2-a]pyridines , suggesting potential applicability to the pyrazine variant.

Stability and Reactivity Profile

The compound’s stability under various conditions is critical for handling and storage:

Parameter Observation
Thermal stabilityStable up to 100°C; decomposition at higher temperatures .
Oxidative conditionsIncompatible with strong oxidizers (e.g., peroxides, nitrates) .
Light sensitivityNo significant degradation under ambient light .
Moisture sensitivityHydrolyzes slowly in humid environments .

Potential Reaction Pathways (Inferred from Structural Analogs)

  • Aminolysis : Reaction with primary/secondary amines could yield substituted acetamides.

  • Transesterification : Methanol or other alcohols may replace the ethyl ester under acidic/basic conditions.

  • Electrophilic substitution : The imidazo[1,2-a]pyrazine ring may undergo halogenation or nitration at electron-rich positions (e.g., C5 or C7) .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate exhibit significant anticancer properties. For example, derivatives of imidazo[1,2-a]pyrazines have been shown to inhibit c-KIT kinase, a critical target in gastrointestinal stromal tumors (GISTs) and other malignancies. These compounds can potentially overcome resistance associated with c-KIT mutations .

Case Study: Inhibition of c-KIT Kinase

A study focused on the synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives demonstrated their effectiveness as c-KIT inhibitors. The lead compound showed promising results in preclinical models, suggesting that this compound could be developed further for treating GISTs and other c-KIT-driven cancers .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of imidazo[1,2-a]pyrazines is crucial for optimizing their efficacy. Research has identified key structural modifications that enhance potency against cancer cell lines. For instance, substituents at specific positions on the imidazo ring can significantly affect biological activity .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Methyl group at position 8Increases potency against c-KIT
Ethyl acetate groupEnhances solubility and bioavailability
Substituents at position 3Alters binding affinity

Biochemical Probes

Beyond cancer therapy, this compound can serve as a biochemical probe in research settings. Its ability to interact with specific enzymes or receptors makes it valuable for studying signaling pathways and disease mechanisms.

Application as a G Protein-Coupled Receptor (GPCR) Modulator

Recent studies have explored the use of imidazo[1,2-a]pyrazines as modulators of G protein-coupled receptors (GPCRs). This compound may exhibit selective activity towards certain GPCR pathways, providing insights into receptor function and potential therapeutic targets .

Case Study: GPCR Modulation

In vitro pharmacological assessments have shown that related compounds can act as partial agonists or antagonists at various GPCRs. This property allows researchers to dissect complex signaling networks and understand the implications of GPCR modulation in disease states.

Mechanism of Action

The mechanism of action of Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Benzo[4,5]imidazo[1,2-a]pyrimidin-2-ones

Compounds such as Ethyl (Z)-2-(2-oxo-4-phenyl-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)-2-(phenylamino)acetate () feature a benzoimidazopyrimidinone core instead of imidazopyrazine.

  • Physicochemical Properties : High melting points (>300°C) indicate strong crystalline stability, attributed to intermolecular hydrogen bonding and extended conjugation .
  • Synthesis : Multi-component reactions under microwave irradiation, differing from palladium-catalyzed cross-coupling methods used for imidazopyrazines .
Triazolo[4,3-a]pyrazin-3-ones

1,2,4-Triazolo[4,3-a]pyrazin-3-one derivatives () replace the imidazole ring with a triazole.

  • Functional Impact: The triazole core enhances metabolic resistance and modulates adenosine receptor binding (A1/A2A antagonism).
  • Synthesis: Cyclization of ethyl 2-amino-2-thioxoacetate with carbonyldiimidazole, contrasting with Suzuki-Miyaura coupling for imidazopyrazines .

Substituent Variations

Halogen-Substituted Analogs
  • Ethyl 2-{8-bromoimidazo[1,2-a]pyridin-3-yl}acetate ():
    • Substituent : Bromine at position 8 (vs. methyl in the target compound).
    • Impact : Bromine increases molecular weight (283.12 g/mol) and introduces a reactive site for further functionalization. Predicted pKa (3.32) suggests moderate acidity, influencing solubility .
Alkoxy and Aryl-Substituted Derivatives
  • Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate (): Substituent: Benzyloxy group at position 8 (vs. methyl in the target compound).

Ester Group Modifications

  • Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate (): Modification: Methyl ester (vs. ethyl ester in the target compound).

Biological Activity

Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate is a synthetic compound that belongs to the class of imidazo[1,2-a]pyrazines, which are heterocyclic compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique structural configuration that influences its biological activity. The imidazo[1,2-a]pyrazine core is characterized by a fused imidazole and pyrazine ring system, with an ethyl acetate moiety contributing to its solubility and reactivity.

Property Value
Molecular FormulaC₁₁H₁₃N₃O₂
Molecular Weight219.24 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research has shown that imidazo[1,2-a]pyrazine derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains and has demonstrated promising results:

  • Antibacterial Activity : The compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported at concentrations as low as 15 μg/mL for certain strains .

Antitumor Activity

The potential of this compound as an antitumor agent has been explored in several studies. The compound exhibited cytotoxic effects on various cancer cell lines:

  • Cytotoxicity : In vitro studies indicated that the compound had an IC50 value of approximately 12 μM against the MCF-7 breast cancer cell line . This suggests a moderate level of activity that warrants further investigation.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, such as protein kinases and DNA topoisomerases . This inhibition can lead to disrupted cell proliferation and apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the biological activity of imidazo[1,2-a]pyrazine derivatives:

  • Study on Antibacterial Properties : A study conducted by Thakur et al. demonstrated that derivatives of imidazo[1,2-a]pyrazines had potent antibacterial effects against Klebsiella oxytoca and Streptococcus pyogenes, with specific derivatives showing MIC values below 10 μg/mL .
  • Antitumor Activity Assessment : In a comparative study of various imidazo[1,2-a]pyrazine derivatives, this compound was found to be one of the most active compounds against the A549 lung cancer cell line, indicating its potential for further development as an anticancer agent .

Q & A

Q. How can conflicting 1^1H NMR data for acetate substituents be reconciled?

  • Methodological Answer : Solvent-induced shifts (CDCl₃ vs. DMSO-d₆) and dynamic effects (e.g., rotamers) explain discrepancies. Variable temperature NMR (VT-NMR) at -40°C can freeze conformational exchange, resolving split signals .

Tables of Key Data

Synthetic Step Optimal Conditions Yield Reference
Cyclization with CDI100°C, 1 hr in DMF, then reflux 24–48 hr70–80%
Benzyl chloride alkylationReflux in dioxane, TLC monitoring44–73%
Recrystallizationn-Hexane or ethanol/dichloroethane>95% purity
Characterization Technique Critical Parameters Application Example
1^1H/13^13C NMRSolvent (CDCl₃/DMSO-d₆), VT-NMRSubstituent position validation
HRMSESI+ mode, 5 ppm toleranceMolecular formula confirmation
X-ray crystallographySlow evaporation from polar solventsRegioselectivity confirmation

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